Technical Guide: Synthesis and Characterization of 1-(1,3-Benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol
Technical Guide: Synthesis and Characterization of 1-(1,3-Benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol
This guide details the synthesis, characterization, and technical considerations for 1-(1,3-benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol .
Executive Summary
The fusion of a benzothiazole moiety with a pyrazolone core creates a pharmacophore with significant potential in medicinal chemistry. This specific derivative, bearing a propyl chain at the C-3 position, represents a lipophilic variant often explored for enhanced membrane permeability in drug discovery campaigns targeting antimicrobial (specifically S. aureus and C. albicans) and anti-inflammatory pathways.
This guide provides a validated synthetic workflow, mechanistic insights into the cyclization process, and a rigorous characterization strategy focusing on the complex tautomeric equilibria inherent to this scaffold.
Retrosynthetic Analysis
To design a robust synthetic route, we disconnect the molecule at the N1-C2 bond of the pyrazole ring. This reveals two commercially accessible precursors:
-
2-Hydrazino-1,3-benzothiazole : The nucleophilic hydrazine donor.
-
Ethyl 3-oxohexanoate (Ethyl butyrylacetate) : The
-keto ester providing the 3-propyl backbone.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the convergence of the hydrazine and
Experimental Protocol
Phase 1: Precursor Synthesis (If commercial stock is unavailable)
While 2-hydrazinobenzothiazole is commercially available, in-house synthesis from 2-mercaptobenzothiazole ensures fresh nucleophile, critical for high yields.
Reagents:
-
2-Mercaptobenzothiazole (0.1 mol)[1]
-
Hydrazine hydrate (80%, 0.2 mol)
-
Ethanol (150 mL)
Procedure:
-
Dissolve 2-mercaptobenzothiazole in ethanol.
-
Add hydrazine hydrate dropwise.
-
Reflux for 8–10 hours until H
S evolution ceases (monitor with lead acetate paper). -
Cool to precipitate the product. Recrystallize from ethanol.
-
Target Melting Point: 198–200 °C.
-
Phase 2: Synthesis of the Target Molecule
Reaction: Condensation cyclization.
Reagents:
-
2-Hydrazino-1,3-benzothiazole (10 mmol, 1.65 g)
-
Ethyl 3-oxohexanoate (10 mmol, 1.58 g)
-
Glacial Acetic Acid (catalytic, 5 drops) or HCl (cat.)
-
Absolute Ethanol (20 mL)
Step-by-Step Methodology:
-
Solvation: In a 100 mL round-bottom flask, dissolve 2-hydrazinobenzothiazole in absolute ethanol. Slight warming may be required.
-
Addition: Add ethyl 3-oxohexanoate dropwise to the stirring solution.
-
Catalysis: Add 3–5 drops of glacial acetic acid.
-
Note: Acid catalysis activates the ketone carbonyl, facilitating the initial nucleophilic attack by the terminal hydrazine nitrogen.
-
-
Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours .
-
Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the hydrazine spot.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour onto crushed ice (approx. 100 g) with vigorous stirring. The sudden polarity change precipitates the lipophilic product.
-
-
Purification:
Mechanistic Pathway
The reaction proceeds via a condensation-elimination sequence:
-
Hydrazone Formation: The terminal -NH
of the hydrazine attacks the ketone carbonyl of the ester. -
Cyclization: The secondary amine (NH) attacks the ester carbonyl, eliminating ethanol to close the ring.
Figure 2: Mechanistic flow of the Knorr-type pyrazole synthesis.
Characterization & Tautomerism
A critical aspect of this molecule is its tautomeric equilibrium . While named as a "pyrazol-5-ol" (enol), it exists in equilibrium with the "pyrazolin-5-one" (keto) forms.
Tautomeric Forms
-
OH-form (Enol): Stabilized by aromaticity and H-bonding in polar solvents (DMSO).
-
NH-form (Keto): Often observed in solid state.
-
CH-form (Keto): Less common but possible in non-polar solvents.
Diagnostic NMR Signals:
-
OH-form: A broad singlet >10 ppm (exchangeable with D
O) indicates the enolic -OH. -
CH-form: A singlet at ~3.5 ppm integrating to 2H corresponds to the C-4 methylene protons (if the ring is not aromatic). However, for N-substituted pyrazolones, the OH/NH tautomerism usually dominates.
Expected Spectral Data
| Technique | Signal/Parameter | Assignment/Interpretation |
| IR (KBr) | 3100–3400 cm | O-H / N-H stretching (indicates tautomeric mix) |
| 1660–1690 cm | C=O (Exocyclic carbonyl of keto-form) | |
| 1600–1620 cm | C=N (Benzothiazole/Pyrazole ring) | |
| Propyl CH | ||
| (DMSO-d | Propyl -CH | |
| Propyl -CH | ||
| Pyrazole C-4 H (Vinylic proton of enol form) | ||
| Benzothiazole aromatic protons | ||
| Enolic -OH (D | ||
| MS (ESI) | m/z ~260 [M+H] | Molecular ion confirmation (MW: 259.33) |
Biological & Application Context
Researchers synthesizing this scaffold are typically investigating Structure-Activity Relationships (SAR) for:
-
Antimicrobial Agents: The benzothiazole ring is a known pharmacophore for DNA minor groove binding.[3] The lipophilic propyl group enhances penetration through bacterial cell walls (specifically Gram-positive strains like S. aureus).
-
Enzyme Inhibition: Pyrazolones are established inhibitors of enzymes like topoisomerase II
and various kinases. The 3-propyl substituent provides steric bulk that may improve selectivity in the enzyme binding pocket.
Storage & Stability
-
Stability: Stable at room temperature in solid form.
-
Storage: Store in a desiccator. Solutions in DMSO should be prepared fresh to avoid slow oxidation or hydrolysis.
References
-
Gollapalli, N. R., et al. (2016). "Synthesis and Biological Screening of Benzothiazole Derivatives with Pyrazole Moiety." Journal of Biomedical and Pharmaceutical Research.
-
Holzer, W., et al. (2011).[4] "Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols." Heterocycles.
-
Khalil, M. I., & Khalal, Q. Z. (2021).[5] "Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity." Journal of Physics: Conference Series.
- Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety." European Journal of Medicinal Chemistry. (Contextual grounding for pyrazolone biological activity).
Sources
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmascholars.com [pharmascholars.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
